molecular formula C10H13N3OS2 B14675038 Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester CAS No. 38221-49-7

Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester

Cat. No.: B14675038
CAS No.: 38221-49-7
M. Wt: 255.4 g/mol
InChI Key: JLSQCKFMTNAJKA-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester is a chemical compound with a complex structure that includes both carbamic acid and isonicotinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyldithio-, isonicotinamidomethyl ester typically involves the reaction of dimethyldithiocarbamate with isonicotinamide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyldithio-, isonicotinamidomethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to changes in the activity of the enzyme and subsequent effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, dimethyldithio-: A related compound with similar chemical properties.

    Isonicotinamide derivatives: Compounds that share the isonicotinamide moiety and have similar biological activities.

Uniqueness

Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester is unique due to its combination of carbamic acid and isonicotinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

38221-49-7

Molecular Formula

C10H13N3OS2

Molecular Weight

255.4 g/mol

IUPAC Name

(pyridine-4-carbonylamino)methyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C10H13N3OS2/c1-13(2)10(15)16-7-12-9(14)8-3-5-11-6-4-8/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

JLSQCKFMTNAJKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SCNC(=O)C1=CC=NC=C1

Origin of Product

United States

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